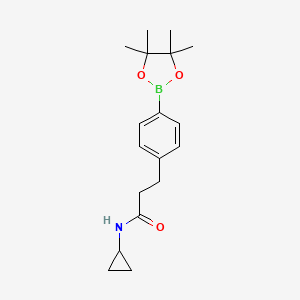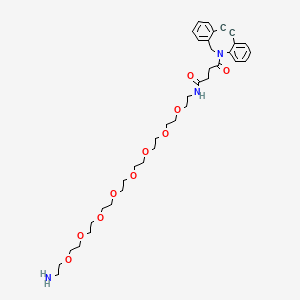
DBCO-PEG24-amine TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG24-amine TFA salt is a bifunctional linker that combines a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer with 24 ethylene glycol units, and a primary amine group. This compound is widely used in the development of targeted drug delivery systems, bioconjugates, and biomaterials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG24-amine TFA salt typically involves the following steps:
Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The PEG24 spacer is introduced by reacting DBCO with a PEG24 derivative, often under mild conditions to preserve the integrity of the PEG chain.
Amine Functionalization: The primary amine group is introduced by reacting the PEGylated DBCO with an amine-containing reagent.
TFA Salt Formation: The final product is converted to its trifluoroacetic acid (TFA) salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the synthesis in large reactors with precise control over reaction conditions.
Purification: Using techniques such as chromatography and crystallization to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG24-amine TFA salt undergoes various chemical reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO moiety reacts with azide groups in a bioorthogonal manner, forming stable triazole linkages.
Amide Bond Formation: The primary amine group can react with carboxylic acids to form amide bonds, facilitating conjugation with biomolecules.
Common Reagents and Conditions
SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature, using azide-containing reagents.
Amide Bond Formation: Often performed in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) under mild conditions.
Major Products
Triazole-Linked Conjugates: Formed through SPAAC reactions with azide-containing biomolecules.
Amide-Linked Conjugates: Resulting from the reaction of the primary amine with carboxylic acids.
Scientific Research Applications
DBCO-PEG24-amine TFA salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DBCO-PEG24-amine TFA salt involves:
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG8-amine TFA salt: Features a shorter PEG spacer with 8 ethylene glycol units.
DBCO-PEG1-amine TFA salt: Contains a single ethylene glycol unit in the PEG spacer.
Uniqueness
DBCO-PEG24-amine TFA salt stands out due to its longer PEG spacer, which provides:
Enhanced Solubility: The longer PEG chain improves solubility in aqueous and organic solvents.
Reduced Non-Specific Binding: The extended spacer reduces non-specific interactions with biomolecules.
Increased Flexibility: The longer chain offers greater flexibility for conjugation with larger biomolecules.
Properties
Molecular Formula |
C69H117N3O26 |
|---|---|
Molecular Weight |
1404.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C69H117N3O26/c70-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-62-98-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-71-68(73)11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72/h1-8H,11-63,70H2,(H,71,73) |
InChI Key |
AOJAUZUETADAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)


![4-amino-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzohydrazide](/img/structure/B13722504.png)




![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)

![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)

